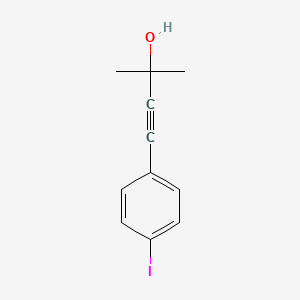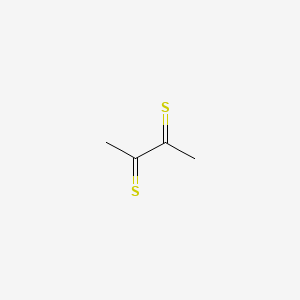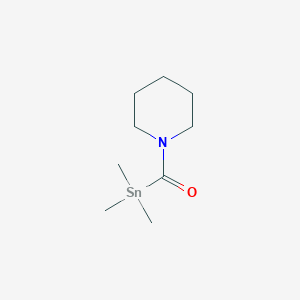
Nonane, 1,1-dibutoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonane, 1,1-dibutoxy- is an organic compound with the molecular formula C17H36O2. It is a derivative of nonane, where two butoxy groups are attached to the first carbon atom. This compound is part of the ether family and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonane, 1,1-dibutoxy- can be synthesized through the reaction of nonanal with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
In an industrial setting, the production of Nonane, 1,1-dibutoxy- involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Chemical Reactions Analysis
Types of Reactions
Nonane, 1,1-dibutoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the butoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nonanal or nonanoic acid.
Reduction: Butanol.
Substitution: Various substituted nonane derivatives depending on the nucleophile used.
Scientific Research Applications
Nonane, 1,1-dibutoxy- has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of fragrances, coatings, and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of Nonane, 1,1-dibutoxy- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The exact pathways and molecular targets are still under investigation, but its ether linkage plays a crucial role in its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Nonane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of butoxy groups.
Nonane, 1,1-dimethoxy-: Contains methoxy groups instead of butoxy groups.
Nonane, 1,1-dipropoxy-: Contains propoxy groups instead of butoxy groups.
Uniqueness
Nonane, 1,1-dibutoxy- is unique due to its longer butoxy chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This makes it suitable for specific applications where longer alkyl chains are advantageous, such as in the formulation of certain industrial products and in research focused on long-chain ether compounds.
Properties
CAS No. |
117831-20-6 |
|---|---|
Molecular Formula |
C17H36O2 |
Molecular Weight |
272.5 g/mol |
IUPAC Name |
1,1-dibutoxynonane |
InChI |
InChI=1S/C17H36O2/c1-4-7-10-11-12-13-14-17(18-15-8-5-2)19-16-9-6-3/h17H,4-16H2,1-3H3 |
InChI Key |
QIRRMGBRXHLLMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
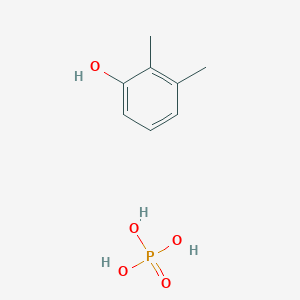

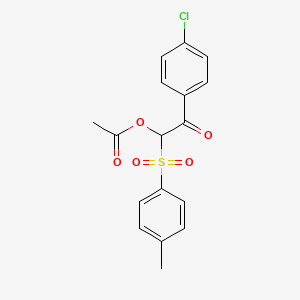
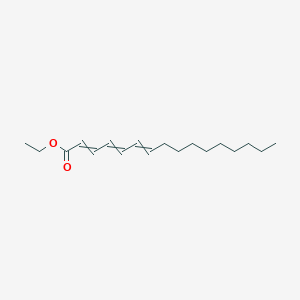
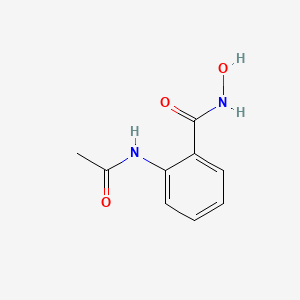
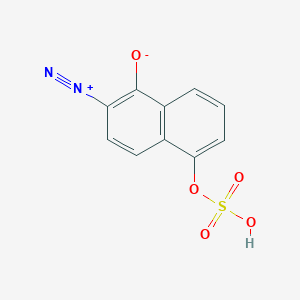
![7,14-Dimethylbenzo[m]tetraphen-3-ol](/img/structure/B14299076.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
![({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane](/img/structure/B14299105.png)
![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
